Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2
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Overview
Description
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is a synthetic peptide compound. It is a modified version of the luteinizing hormone-releasing hormone (LHRH) analog, which is used in various scientific and medical applications. The compound is characterized by the presence of several D-amino acids and a chlorine-substituted phenylalanine residue, which contribute to its unique properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The chlorine atom on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of peptide-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 involves binding to specific receptors, such as the luteinizing hormone-releasing hormone receptor (LHRH-R). Upon binding, it modulates the receptor’s activity, leading to downstream effects on hormone release and cellular signaling pathways. The presence of D-amino acids and the chlorine-substituted phenylalanine residue enhance the compound’s stability and receptor affinity.
Comparison with Similar Compounds
Similar Compounds
Ac-D-Trp-D-Phe-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Lacks the chlorine substitution on phenylalanine.
Ac-D-Trp-D-Phe(4-F)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Contains a fluorine substitution instead of chlorine.
Ac-D-Trp-D-Phe(4-Br)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Contains a bromine substitution instead of chlorine.
Uniqueness
The unique feature of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is the chlorine substitution on the phenylalanine residue, which enhances its receptor binding affinity and stability compared to other similar compounds. This modification makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C71H94ClN17O13 |
---|---|
Molecular Weight |
1429.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H94ClN17O13/c1-39(2)31-54(63(95)83-53(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(74)93)84-62(94)52(17-9-10-28-73)82-64(96)55(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)88-67(99)58(35-45-37-79-51-16-8-6-14-49(45)51)87-65(97)56(32-42-20-24-46(72)25-21-42)85-66(98)57(81-41(4)91)34-44-36-78-50-15-7-5-13-48(44)50/h5-8,13-16,20-27,36-37,39-40,52-60,78-79,90,92H,9-12,17-19,28-35,38,73H2,1-4H3,(H2,74,93)(H,80,101)(H,81,91)(H,82,96)(H,83,95)(H,84,94)(H,85,98)(H,86,100)(H,87,97)(H,88,99)(H4,75,76,77)/t40-,52-,53+,54+,55+,56-,57-,58-,59+,60+/m1/s1 |
InChI Key |
DIFMZIBGYYLXJI-ZVULUNLCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |
Origin of Product |
United States |
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